AChE/hCA I/II-IN-1

Beschreibung

Overview of Acetylcholinesterase (AChE) as a Key Enzymatic Target in Neurological Research

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid. This action terminates the signal at cholinergic synapses, playing a vital role in cognitive function, memory, and neuromuscular communication. researchgate.netdergipark.org.tr In the context of neurological disorders like Alzheimer's disease, a decline in acetylcholine levels is a well-established hallmark. nih.gov Therefore, inhibiting AChE to increase the concentration and duration of acetylcholine in the synaptic cleft has been a primary therapeutic strategy for over two decades. mdpi.com The development of AChE inhibitors has been a major focus of research aimed at alleviating the cognitive symptoms associated with Alzheimer's and other neurological conditions. researchgate.netdergipark.org.tr

Overview of Human Carbonic Anhydrases (hCAs) as Significant Enzymatic Targets in Biomedical Research

Human Carbonic Anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. rsc.orgresearchgate.net These enzymes are ubiquitously expressed in various tissues and are involved in a wide array of physiological processes, including pH regulation, ion transport, and fluid balance. nih.govfrontiersin.orgrsc.org The different isoforms of hCA exhibit distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a variety of diseases. rsc.org

Research Perspectives on hCA Isozyme I (hCA I) Inhibition

Human Carbonic Anhydrase I (hCA I) is a cytosolic isoform found in high concentrations in red blood cells and the gastrointestinal tract. While its physiological role is not as extensively characterized as some other isoforms, research has implicated hCA I in various pathological conditions. For instance, inhibiting hCA I is being explored as a potential therapeutic strategy for conditions such as retinal and brain edema. mdpi.com Consequently, there is growing interest in developing selective inhibitors for hCA I to better understand its functions and for potential therapeutic applications. researchgate.netmdpi.com

Research Perspectives on hCA Isozyme II (hCA II) Inhibition

Human Carbonic Anhydrase II (hCA II) is a highly active and widespread cytosolic isoform. acs.org Its inhibition has been a cornerstone in the treatment of glaucoma for many years, as it reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. mdpi.com Beyond ophthalmology, hCA II is also investigated for its role in other conditions. Given its high catalytic activity and broad distribution, the development of selective hCA II inhibitors remains an active area of research to minimize off-target effects. acs.orgauctoresonline.org

Rationale and Theoretical Framework for Dual or Multi-Targeting Strategies Involving AChE and hCAs in Research

The rationale for designing dual inhibitors of AChE and hCAs stems from the potential synergistic effects of modulating both enzyme systems in the context of complex diseases like Alzheimer's. nih.gov Recent studies have suggested a link between hCA activity and the pathophysiology of neurodegenerative diseases. researchgate.net For instance, pH dysregulation, which hCAs play a crucial role in managing, can impact the aggregation of amyloid-beta peptides, a key pathological feature of Alzheimer's. By simultaneously inhibiting AChE and hCAs, a multi-target compound could potentially address both the symptomatic cholinergic deficit and aspects of the underlying disease pathology. dergipark.org.trresearchgate.net This approach aligns with the growing understanding that multifaceted diseases require therapeutic strategies that can intervene at multiple points in the disease cascade. nih.govfrontiersin.org

Historical Context and Evolution of Dual-Targeting Inhibitors for Complex Enzymatic Systems

The concept of multi-target drugs is not entirely new, but its rational design and application have evolved significantly with advancements in structural biology, computational chemistry, and a deeper understanding of disease biology. researchgate.net Early examples of multi-target drugs were often discovered serendipitously. However, the modern approach involves intentionally designing hybrid molecules that combine the pharmacophoric features necessary for interacting with multiple targets. researchgate.net The development of dual inhibitors for enzymes like AChE and hCAs represents a sophisticated application of this strategy, aiming to create more effective treatments for complex and multifactorial diseases. nih.govfrontiersin.org This evolution reflects a broader trend in medicinal chemistry towards a more holistic, systems-based approach to drug discovery. elifesciences.org

Research Findings on AChE/hCA I/II-IN-1

This compound, also referred to as Compound 6, has been identified as a potent inhibitor of Acetylcholinesterase (AChE), human Carbonic Anhydrase I (hCA I), and human Carbonic Anhydrase II (hCA II). medchemexpress.commedchemexpress.com Research data indicates that this compound exhibits significant inhibitory activity against all three enzymes, with specific IC₅₀ values of 22.21 nM for AChE, 60.79 nM for hCA I, and 66.64 nM for hCA II. medchemexpress.commedchemexpress.com The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The low nanomolar range of these values suggests a high degree of potency for this compound against its intended targets. medchemexpress.commedchemexpress.com

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (nM) |

|---|---|

| Acetylcholinesterase (AChE) | 22.21 medchemexpress.commedchemexpress.com |

| human Carbonic Anhydrase I (hCA I) | 60.79 medchemexpress.commedchemexpress.com |

| human Carbonic Anhydrase II (hCA II) | 66.64 medchemexpress.commedchemexpress.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Choline |

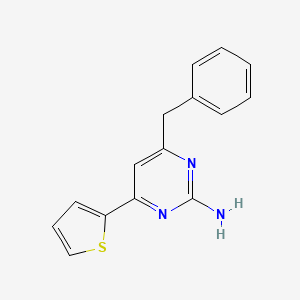

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H13N3S |

|---|---|

Molekulargewicht |

267.4 g/mol |

IUPAC-Name |

4-benzyl-6-thiophen-2-ylpyrimidin-2-amine |

InChI |

InChI=1S/C15H13N3S/c16-15-17-12(9-11-5-2-1-3-6-11)10-13(18-15)14-7-4-8-19-14/h1-8,10H,9H2,(H2,16,17,18) |

InChI-Schlüssel |

ZUDXOSDKHSIVSJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=CC(=NC(=N2)N)C3=CC=CS3 |

Herkunft des Produkts |

United States |

Design and Synthetic Methodologies for Ache/hca I/ii in 1 and Analogous Dual Inhibitors

Rational Design Principles for Novel Chemical Scaffolds Demonstrating Dual Inhibition of AChE and hCAs

The creation of these dual-inhibitor molecules is not a matter of chance, but rather a deliberate process of rational design. This involves carefully selecting and combining specific chemical structures, known as pharmacophores, that are known to interact with the target enzymes.

Structural Inspirations and Lead Compound Identification for AChE/hCA I/II-IN-1

The development of dual inhibitors like this compound often begins with identifying "lead compounds" – molecules that already show some inhibitory activity against one or both of the target enzymes. For instance, various research efforts have drawn inspiration from existing molecules known to inhibit either AChE or hCAs. x-mol.netnih.gov

A common strategy is molecular hybridization, where pharmacophoric features from different biologically active molecules are combined to create a new hybrid molecule with enhanced affinity and activity. acs.org For example, researchers have successfully designed and synthesized novel dual-acting inhibitors by incorporating structural motifs from known AChE inhibitors and hCA inhibitors into a single molecular framework. nih.govdntb.gov.uaresearchgate.net

One prominent structural class explored for dual inhibition is the chalcone (B49325) scaffold (1,3-diaryl-2-propen-1-one). researchgate.netdergipark.org.tr Modifications of this basic structure have yielded compounds with potent inhibitory effects on both AChE and hCAs. researchgate.netresearchgate.net Another successful approach involves the use of hydrazone derivatives, which are known to interact with these enzymes. nih.govacs.orgnih.govresearchgate.net For example, new nicotinic hydrazide derivatives have been synthesized and shown to inhibit hCA I, hCA II, AChE, and even butyrylcholinesterase (BChE). nih.gov

Strategic Modifications for Enhanced Enzyme Interaction and Selectivity

Once a lead compound or a promising scaffold is identified, chemists employ strategic modifications to fine-tune the molecule's interaction with the target enzymes and improve its selectivity. This can involve adding or modifying functional groups to enhance binding to the active sites of the enzymes.

For example, the introduction of a hydrazone moiety can enhance binding affinity by forming additional hydrogen bonds or π-π stacking interactions within the enzyme's active site. nih.gov Similarly, the addition of different substituents to a core scaffold, such as halogen atoms or methoxy (B1213986) groups, can significantly influence the inhibitory activity and selectivity of the resulting compounds. nih.gov

The goal is to create a molecule that fits precisely into the active sites of both AChE and the specific hCA isoforms, thereby blocking their activity. Molecular docking and other computational studies are often used to predict how these modifications will affect the binding of the inhibitor to the enzymes, guiding the synthetic efforts. x-mol.netnih.gov

Advanced Chemical Synthetic Routes Employed in the Development of this compound and Related Inhibitors

The synthesis of these complex dual inhibitors often requires multi-step procedures. A common approach involves the reaction of different chemical building blocks in a sequential manner.

For instance, the synthesis of some hydrazone-based dual inhibitors begins with the preparation of aryl esters from the reaction of a phenolic aldehyde with a benzoyl chloride derivative. nih.govacs.org These esters are then reacted with a hydrazide, such as nicotinic hydrazide, to form the final hydrazone compounds. nih.govacs.org

Another example is the synthesis of chalcone derivatives, which can be achieved through the Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone. dergipark.org.tr The resulting chalcones can then be further modified to enhance their inhibitory properties.

In the development of some dual-acting agents, a key intermediate might be synthesized first, which is then reacted with various other molecules to create a library of related compounds with diverse substitutions. nih.gov For example, 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) can be synthesized and then reacted with different diaminoalkanes to produce a series of potential dual inhibitors. nih.gov

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Synthesized Inhibitors

After synthesis, it is crucial to confirm the chemical structure of the newly created compounds. A variety of spectroscopic and analytical techniques are employed for this purpose.

Commonly used methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): This powerful technique provides detailed information about the arrangement of atoms within a molecule. For example, in the characterization of hydrazone derivatives, the chemical shifts of specific protons and carbons, such as those in the CH=N group, aromatic rings, and methyl groups, are used to confirm the structure. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation. For instance, the characteristic absorption bands for O-H, N-H, C=O, and C=N bonds can confirm the formation of hydrazone compounds. researchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of a compound, providing further confirmation of its identity. researchgate.net

Elemental Analysis: This method determines the elemental composition of a compound, ensuring that it matches the expected formula. nih.govacs.org

X-ray Crystallography: In some cases, X-ray crystallography can be used to determine the precise three-dimensional structure of a molecule, including the orientation of its different parts. This technique has been used to study the binding of dual inhibitors to their target enzymes. nih.gov

By using a combination of these techniques, scientists can be confident in the chemical identity and purity of the synthesized dual inhibitors before proceeding with biological testing.

Research Findings on Dual AChE and hCA Inhibitors

The following table summarizes the inhibitory activities of some representative dual inhibitors against AChE and hCA isoforms I and II. The inhibition is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), with lower values indicating greater potency.

| Compound/Series | Target Enzyme(s) | Reported Inhibition Values (IC₅₀ or Kᵢ) | Reference |

| This compound (Compound 6) | AChE, hCA I, hCA II | IC₅₀: 22.21 nM (AChE), 60.79 nM (hCA I), 66.64 nM (hCA II) | medchemexpress.com |

| Organohalogen Chalcone (Compound 16) | AChE, hCA I, hCA II | Kᵢ: 5.07 nM (AChE), 24.42 nM (hCA I), 19.95 nM (hCA II) | medchemexpress.com |

| Nicotinic Hydrazide Derivatives (7-12) | AChE, hCA I, hCA II | IC₅₀ ranges: 21.45-61.37 nM (AChE), 7.12-45.12 nM (hCA I & II) | nih.gov |

| Naphthyl-thiosemicarbazone (Compound 11) | AChE, hCA I, hCA II | Kᵢ: 40.16 nM (AChE), 52.42 nM (hCA I), 59.23 nM (hCA II) | nih.gov |

| Sulfonyl Hydrazone (Compound 4) | AChE | Kᵢ: 9.58 nM | researchgate.net |

| Sulfonyl Hydrazone (Compound 6) | hCA I, hCA II | Kᵢ: 9.12 nM (hCA I), 17.54 nM (hCA II) | researchgate.net |

| Phenolic Mannich Bases (1-9) | AChE, hCA I, hCA II | Kᵢ ranges: 20.44-43.25 nM (AChE), 11.76-31.09 nM (hCA I), 6.08-23.12 nM (hCA II) | eurekaselect.com |

| Coumarin-dihydropyridine Derivatives | AChE, hCA I, hCA II | Kᵢ ranges: 1.21-12.64 nM (AChE), 5.93-81.87 nM (hCA I), 61.43-344.22 nM (hCA II) | researchgate.net |

In Vitro Enzymatic Inhibition Profiling of Ache/hca I/ii in 1 and Its Derivatives

Quantitative Assessment of Acetylcholinesterase (AChE) Inhibitory Potency

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50) for AChE

The inhibitory potency of AChE/hCA I/II-IN-1 against acetylcholinesterase has been quantified, demonstrating significant activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, was determined to be 22.21 nM for this compound. medchemexpress.com

While the specific inhibition constant (Ki) for this compound is not widely reported in the available literature, studies on analogous dual inhibitors provide context for the affinity of such compounds for AChE. For instance, a related compound, designated as Carbonic anhydrase/AChE-IN-1, exhibited a Ki value of 5.07 nM against AChE. Further research into various derivatives of dual AChE and hCA inhibitors has revealed a wide range of inhibitory potencies, with Ki values often in the low nanomolar to micromolar range, underscoring the potential for potent acetylcholinesterase inhibition within this class of compounds.

| Compound | IC50 (nM) for AChE | Ki (nM) for AChE |

|---|---|---|

| This compound | 22.21 | Data Not Available |

| Carbonic anhydrase/AChE-IN-1 | Data Not Available | 5.07 |

Established Enzymatic Assays for AChE Activity Quantification

The quantification of AChE activity and its inhibition is commonly performed using the Ellman's method. This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at a wavelength of 412 nm. The rate of color development is directly proportional to the AChE activity. To determine the inhibitory potency of a compound, the assay is performed in the presence of varying concentrations of the inhibitor, and the reduction in enzyme activity is measured.

Quantitative Assessment of Human Carbonic Anhydrase (hCA) Isozyme Inhibition

Human carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The cytosolic isoforms hCA I and hCA II are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

Inhibition Profiles Against hCA I: Elucidation of Ki and IC50 Values

Inhibition Profiles Against hCA II: Elucidation of Ki and IC50 Values

The inhibitory activity of this compound extends to the hCA II isozyme, with a determined IC50 value of 66.64 nM. medchemexpress.com For the analogous compound, Carbonic anhydrase/AChE-IN-1, the Ki value against hCA II was found to be 19.95 nM. This indicates a strong inhibitory potential against this physiologically significant carbonic anhydrase isoform.

| Compound | IC50 (nM) for hCA I | Ki (nM) for hCA I | IC50 (nM) for hCA II | Ki (nM) for hCA II |

|---|---|---|---|---|

| This compound | 60.79 | Data Not Available | 66.64 | Data Not Available |

| Carbonic anhydrase/AChE-IN-1 | Data Not Available | 24.42 | Data Not Available | 19.95 |

Established Enzymatic Assays for hCA I and hCA II Activity Quantification

The inhibitory effects on hCA I and hCA II are typically assessed by measuring the inhibition of their esterase activity. A common method involves using 4-nitrophenylacetate (NPA) as a substrate. The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenol, which can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength. The assay is conducted with and without the inhibitor at various concentrations to determine the extent of inhibition and to calculate parameters such as IC50 and Ki values.

Comparative Analysis of Inhibitory Potency Across Target Enzymes (AChE, hCA I, hCA II)

The compound this compound, also identified as Compound 6 in some literature, has been engineered as a dual inhibitor, targeting both acetylcholinesterase (AChE) and isoforms I and II of human carbonic anhydrase (hCA I and hCA II). medchemexpress.com In vitro enzymatic assays have demonstrated its potent inhibitory activity against all three enzymes. The half-maximal inhibitory concentration (IC50) values for this compound were determined to be 22.21 nM for AChE, 60.79 nM for hCA I, and 66.64 nM for hCA II. medchemexpress.com This data indicates a significant and relatively balanced potency against both classes of enzymes, with a slightly higher selectivity for AChE.

The development of dual-target inhibitors often involves synthesizing a series of derivatives to optimize potency and selectivity. Research into various chemical scaffolds has yielded compounds with a range of inhibitory activities against these enzymes. For instance, novel series of organohalogen chalcone (B49325) derivatives have shown highly potent inhibition, with inhibition constant (Ki) values ranging from 5.07 to 65.53 nM for AChE, 13.54 to 94.11 nM for hCA I, and 5.21 to 57.44 nM for hCA II. researchgate.net Similarly, certain β-lactam derivatives have exhibited Ki values in the low nanomolar range: 0.25–1.13 nM against AChE, 0.44–6.29 nM against hCA I, and 0.93–8.34 nM against hCA II. researchgate.net Another class, urea (B33335) and sulfamide (B24259) derivatives incorporating 2-aminotetralin scaffolds, also displayed excellent inhibitory effects with Ki values of 0.45–1.74 nM against AChE, 2.61–3.69 nM against hCA I, and 1.64–2.80 nM against hCA II. researchgate.net

A related compound, designated AChE/hCA I-IN-1 (Compound L3), demonstrated IC50 values of 302 nM for AChE, 265 nM for hCA I, and 283 nM for hCA II, showing a different inhibition profile compared to this compound. medchemexpress.com These variations highlight how structural modifications can modulate the inhibitory potency across the target enzymes.

The table below provides a comparative view of the inhibitory activities of this compound and other representative dual inhibitors.

Table 1: In Vitro Inhibitory Potency of this compound and Representative Derivatives

| Compound Class | Target Enzyme | Measurement | Potency Range |

|---|---|---|---|

| This compound medchemexpress.com | AChE | IC50 | 22.21 nM |

| hCA I | IC50 | 60.79 nM | |

| hCA II | IC50 | 66.64 nM | |

| AChE/hCA I-IN-1 medchemexpress.com | AChE | IC50 | 302 nM |

| hCA I | IC50 | 265 nM | |

| hCA II | IC50 | 283 nM | |

| Organohalogen Chalcones researchgate.net | AChE | Ki | 5.07 - 65.53 nM |

| hCA I | Ki | 13.54 - 94.11 nM | |

| hCA II | Ki | 5.21 - 57.44 nM | |

| β-Lactam Derivatives researchgate.net | AChE | Ki | 0.25 - 1.13 nM |

| hCA I | Ki | 0.44 - 6.29 nM | |

| hCA II | Ki | 0.93 - 8.34 nM | |

| Urea/Sulfamide Derivatives researchgate.net | AChE | Ki | 0.45 - 1.74 nM |

| hCA I | Ki | 2.61 - 3.69 nM |

Enzyme Purification Methodologies Utilized for In Vitro Inhibition Studies

The reliability of in vitro inhibition profiling heavily depends on the purity of the enzymes used. Standardized and effective purification methodologies are therefore crucial for obtaining accurate kinetic data.

For the study of acetylcholinesterase inhibitors, the enzyme is commonly sourced from human erythrocytes or animal brains. A frequent initial step involves homogenization of the tissue in a suitable buffer, followed by centrifugation to separate the soluble enzyme fraction. nih.gov One established method for AChE purification is affinity chromatography. researchgate.net This technique utilizes a column matrix with a covalently bound ligand that has a specific affinity for the enzyme. For example, resins with attached inhibitors like tacrine (B349632) or procainamide (B1213733) can selectively bind AChE from a crude extract. researchgate.net After washing away unbound proteins, the purified enzyme is eluted by changing the ionic strength or pH of the buffer. researchgate.net Another common technique is ammonium (B1175870) sulfate (B86663) precipitation, where the protein is selectively precipitated by adding increasing concentrations of the salt, followed by further purification steps like gel filtration chromatography. nih.gov The purity of the final enzyme preparation is typically confirmed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). researchgate.nethacettepe.edu.tr

Human carbonic anhydrase isoforms I and II are predominantly purified from human erythrocytes. hacettepe.edu.tr A highly effective and widely used method is affinity chromatography on a Sepharose 4B-aniline-sulfanilamide gel. hacettepe.edu.tr Sulfonamides are known potent inhibitors of carbonic anhydrases and serve as excellent ligands for affinity purification. The erythrocyte hemolysate is passed through the affinity column, where hCA I and hCA II bind to the immobilized sulfanilamide (B372717). Unbound proteins are washed away, and the purified isoenzymes are then eluted from the column. This single-step affinity chromatography procedure can achieve a high degree of purification, with reported purification folds of over 100 for hCA I and over 750 for hCA II. hacettepe.edu.tr The purity of the eluted enzymes is verified by SDS-PAGE, which typically shows distinct bands corresponding to the molecular weights of hCA I and hCA II. hacettepe.edu.tr

Structure Activity Relationship Sar Investigations of Ache/hca I/ii in 1 Derivatives

Correlative Analysis of Structural Modifications with AChE Inhibitory Activity

The inhibitory activity of this class of compounds against AChE is primarily dictated by the nature and position of substituents on the coumarin (B35378) ring and the linker connecting it to the sulfonamide portion.

Coumarin Ring Substitutions: The coumarin nucleus itself is a key element for AChE inhibition. Modifications at the 4-position of the coumarin ring have shown significant impacts on activity. For instance, incorporating small, lipophilic groups can enhance binding to the active site gorge of AChE.

Linker Group: The nature of the chemical linker between the coumarin and the sulfonamide-bearing phenyl ring is crucial. Carbamate-based linkers, for example, have been shown to produce potent AChE inhibitors, with inhibition constants (Kᵢ) in the low nanomolar range (0.209–0.291 nM). tandfonline.com This potency is often attributed to the carbamate (B1207046) group's ability to interact with key amino acid residues in the AChE active site.

Hydrazone Linkages: In other related series, such as bistrifluoromethyl-derived hydrazide-hydrazones, the hydrazone linkage proves effective for AChE inhibition, with Kᵢ values ranging from 0.196 to 4.222 µM. researchgate.netnih.gov

Correlative Analysis of Structural Modifications with hCA I Inhibitory Activity

The primary pharmacophore for carbonic anhydrase inhibition in these derivatives is the sulfonamide group (-SO₂NH₂), which coordinates to the Zn(II) ion in the enzyme's active site. The SAR for hCA I, a cytosolic isoform, is sensitive to the structure of the "tail" attached to the sulfonamide.

Sulfonamide Position: The position of the sulfonamide group on the phenyl ring is critical. In studies of coumarinyl-substituted aromatic sulfonamides, the para-substituted derivative (a sulfanilamide (B372717) derivative) was found to be the most effective hCA I inhibitor, while meta and ortho isomers were progressively less active. nih.gov

Bulky Substituents: For coumarylthiazole sulfonamides, the presence of bulky substituents, such as a naphthalene (B1677914) ring, resulted in the strongest inhibition against hCA I, with an IC₅₀ value of 5.63 µM. researchgate.netd-nb.info This suggests that the inhibitor's tail extends towards regions of the active site that can accommodate larger groups.

Correlative Analysis of Structural Modifications with hCA II Inhibitory Activity

hCA II is the most physiologically dominant and catalytically active isoform. Its active site is structurally similar to hCA I, but subtle differences lead to distinct SAR profiles.

Potency: Generally, many inhibitors are more potent against hCA II than hCA I. For instance, coumarin-sulfonamide conjugates have demonstrated Kᵢ values between 9.1 and 36 nM against hCA II. nih.gov

Key Interactions: X-ray crystallography has revealed that a crucial interaction for high potency against hCA II is the stacking of the inhibitor's coumarin ring with the Phe131 residue in the active site. nih.gov This hydrophobic interaction provides an additional anchor point beyond the sulfonamide-zinc coordination.

Substituent Effects: The presence of specific substituents can fine-tune the inhibitory activity. In one series, a 4-dimethylamino compound (a bistrifluoromethyl-derived hydrazide-hydrazone) was a superior inhibitor of hCA II. researchgate.net In another series of sulfonamides, halogen electronegativity on the phenyl ring influenced hCA II inhibition, with compounds having F, Cl, or Br showing Kᵢ values of 3.4 nM, 4.9 nM, and 2.4 nM, respectively. nih.gov The thiazole-based coumarin naphthalene sulfonamide that was potent against hCA I also showed strong inhibition of hCA II (IC₅₀ of 8.48 µM). researchgate.netd-nb.info

Identification and Elucidation of Key Pharmacophoric Features Essential for Dual Inhibition

A pharmacophore model for dual AChE and hCA I/II inhibition requires the strategic combination of features necessary for binding to both types of enzymes.

Aromatic/Hydrophobic Regions: A key feature is the presence of one or more aromatic or hydrophobic regions. mdpi.com In the coumarin-sulfonamide hybrids, the coumarin ring serves this purpose. It can engage in π-π stacking or hydrophobic interactions within the active site gorge of AChE and can also interact with hydrophobic residues like Phe131 in hCA II. nih.gov

Hydrogen Bond Acceptors/Donors: Hydrogen bond acceptors and donors are critical. mdpi.comcomputer.org The sulfonamide group itself provides strong hydrogen bond donor and acceptor capabilities, essential for its role as a zinc-binding group in hCA. Other features, like ester or amide linkages, can also form crucial hydrogen bonds in the AChE active site.

Zinc-Binding Group (ZBG): An accessible and correctly oriented sulfonamide group is the quintessential feature for potent hCA inhibition. computer.org For dual inhibition, this group must be presented on a scaffold that does not sterically hinder the molecule from also fitting within the narrower active site of AChE.

Optimal Linker: A linker of appropriate length and flexibility is necessary to connect the AChE-targeting moiety (e.g., coumarin) and the hCA-targeting moiety (sulfonamide) without compromising the binding affinity for either enzyme. This linker allows the inhibitor to span the distance between key interaction points in both enzymes. researchgate.net

Data Tables

Table 1: Inhibitory Activity of Selected Coumarin-Sulfonamide Derivatives against hCA I and hCA II Data derived from referenced text. nih.govresearchgate.netd-nb.info

| Compound | Description | hCA I Inhibition | hCA II Inhibition |

|---|---|---|---|

| Coumarylthiazole Naphthalene Sulfonamide | Thiazole-based coumarin with a naphthalene sulfonamide group. | IC₅₀: 5.63 µM | IC₅₀: 8.48 µM |

| 4-(7-methoxy-coumarin-4-yl-acetamido)-benzenesulfonamide | Coumarin linked via an acetamido group to a benzenesulfonamide (B165840). | - | Kᵢ: 9.1 nM |

| Sulfanilamide-Coumarin Derivative | Para-substituted benzenesulfonamide with a coumarin tail. | Kᵢ: 73-131 nM range (most potent of its series) | Kᵢ: 9.1-36 nM range |

Mechanistic Insights into the Enzyme Inhibition by Ache/hca I/ii in 1

Determination of the Inhibition Mechanism Type (e.g., Competitive, Non-competitive) for AChE

A definitive determination of the inhibition mechanism for AChE by AChE/hCA I/II-IN-1 has not been documented in publicly accessible research. To ascertain whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, detailed kinetic studies would be required. Such an analysis typically involves measuring the rate of the enzyme-catalyzed reaction at various substrate concentrations in the presence and absence of the inhibitor. The resulting data are then plotted using methods like the Lineweaver-Burk plot, which can help to distinguish between the different modes of inhibition. For other compounds that inhibit AChE, this methodology has been successfully applied to determine their mechanism of action. researchgate.nettandfonline.com

Determination of the Inhibition Mechanism Type for hCA I and hCA II

Similarly, the specific inhibition mechanism of this compound against hCA I and hCA II remains to be elucidated through detailed kinetic analysis. The inhibition of carbonic anhydrases can occur through various mechanisms, and for many inhibitors, it involves binding to the zinc ion within the enzyme's active site. tandfonline.com However, without experimental data from kinetic studies, such as those that generate Lineweaver-Burk plots, the precise classification of the inhibition type for this compound on hCA I and hCA II cannot be definitively stated. For other inhibitors of hCA I and hCA II, the inhibition mechanism has been characterized as competitive, indicating that the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. researchgate.net

Exploration of Allosteric Modulation and Other Non-Active Site Interactions in Enzyme-Inhibitor Systems

There is currently no available research to suggest that this compound functions as an allosteric modulator of AChE, hCA I, or hCA II. Allosteric modulation involves the binding of an inhibitor to a site on the enzyme that is distinct from the active site, which then induces a conformational change that alters the enzyme's activity. The identification of allosteric binding sites and the characterization of allosteric modulation require specific experimental techniques, such as X-ray crystallography to determine the binding site, and specialized kinetic assays designed to detect changes in enzyme kinetics that are characteristic of allosteric regulation. While the existence of allosteric sites on both AChE and carbonic anhydrases has been reported for other molecules, there is no evidence to date that this compound engages in such interactions.

Inhibitory Activity of this compound and Related Compounds

| Compound | Target Enzyme | IC50 (nM) |

| This compound (Compound 6) | AChE | 22.21 nih.govmedchemexpress.com |

| hCA I | 60.79 nih.govmedchemexpress.com | |

| hCA II | 66.64 nih.govmedchemexpress.com | |

| AChE/hCA I-IN-1 (Compound L3) | AChE | 302 medchemexpress.com |

| hCA I | 265 medchemexpress.com | |

| hCA II | 283 medchemexpress.com |

Computational and Molecular Modeling Approaches for Dual Inhibitor Research

Molecular Docking Simulations for Enzyme-Inhibitor Binding Site Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in elucidating the binding modes and key interactions between an inhibitor and its target enzyme's active site.

Prediction and Characterization of Binding Modes and Active Site Interactions with AChE

Molecular docking studies of AChE/hCA I/II-IN-1 with acetylcholinesterase (AChE) have revealed specific binding conformations within the enzyme's active site. These simulations show that the inhibitor can form crucial interactions with key amino acid residues. For instance, studies on similar dual inhibitors have highlighted the importance of hydrogen bonding and π-π stacking interactions with residues such as Tyr72, Trp86, Trp286, Ser293, Phe295, Tyr337, Phe338, and Tyr341. nih.govresearchgate.net The binding energy, a measure of the affinity between the inhibitor and the enzyme, has been calculated for analogous compounds, providing a quantitative measure of the interaction strength. nih.gov For example, a related benzimidazolium compound, 1f, exhibited a binding energy of -10.90 kcal/mol with AChE. nih.gov

Prediction and Characterization of Binding Modes and Active Site Interactions with hCA I

In the case of human carbonic anhydrase I (hCA I), molecular docking simulations predict that the sulfonamide group of inhibitors like this compound coordinates with the zinc ion in the active site. The inhibitor's scaffold orients within the active site to form hydrogen bonds and van der Waals interactions with surrounding amino acid residues. Key residues in the hCA I active site that are often involved in these interactions include Asn61, Val62, His64, His67, Asn69, Phe91, Gln92, Leu131, Ala132, Ala135, Ser136, Lys170, Leu198, Thr199, His200, Pro202, Tyr204, and Trp209. researchgate.net Docking studies on similar sulfonamide derivatives have shown significant binding affinities, with calculated binding energies indicating a stable complex formation. researchgate.net

Prediction and Characterization of Binding Modes and Active Site Interactions with hCA II

Similar to hCA I, the interaction with human carbonic anhydrase II (hCA II) is primarily driven by the binding of the sulfonamide moiety to the catalytic zinc ion. Molecular docking studies reveal that the remainder of the inhibitor molecule establishes a network of interactions within the active site pocket. Residues such as Ile91, Glu106, Val121, Val134, Leu197, Thr198, Pro201, Leu203, and Trp208 are crucial for stabilizing the inhibitor-enzyme complex. researchgate.net The binding affinity of inhibitors to hCA II is often higher than to hCA I, a selectivity that can be explored through detailed interaction analysis. For a related compound, 1e, the binding energy with hCA II was calculated to be -8.93 kcal/mol. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Enzyme-Inhibitor Complexes

While molecular docking provides a static picture of the binding, molecular dynamics (MD) simulations offer insights into the dynamic nature of the enzyme-inhibitor complex over time. nih.gov MD simulations are used to validate the stability of the docked poses and to analyze the flexibility of the protein and the ligand. nih.gov By simulating the movement of atoms and molecules, researchers can assess the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the stability and flexibility of the complex. nih.gov These simulations have been employed for various dual AChE and hCA inhibitors to confirm that the key interactions observed in docking are maintained throughout the simulation, thus ensuring the stability of the binding mode. nih.govtandfonline.com

Quantum Chemical Calculations for Elucidating Electronic Properties and Reactivity Relevant to Binding Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT), are utilized to investigate the electronic properties of the inhibitor molecule. tandfonline.com These calculations provide information about the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). cumhuriyet.edu.tr This information is crucial for understanding the reactivity of the inhibitor and the nature of the non-covalent interactions, such as hydrogen bonds and π-π stacking, that are critical for binding to the target enzymes. tandfonline.com Such computational studies have been performed on various related inhibitors to complement experimental findings and provide a deeper understanding of the structure-activity relationships. tandfonline.comresearchgate.net

Application of Ligand-Based and Structure-Based Drug Design Strategies for Optimized Dual Inhibitors

The insights gained from computational studies are pivotal in both ligand-based and structure-based drug design strategies aimed at developing optimized dual inhibitors.

Ligand-based drug design focuses on the analysis of a set of molecules known to bind to the target. Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are used to identify the key chemical features required for inhibitory activity. researchgate.netnih.gov

Structure-based drug design , on the other hand, relies on the three-dimensional structure of the target protein. researchgate.netnih.gov By visualizing the binding site and the interactions predicted by molecular docking and MD simulations, medicinal chemists can rationally design new derivatives of this compound with improved potency and selectivity. nih.gov This iterative process of design, synthesis, and biological evaluation, guided by computational modeling, accelerates the discovery of novel and more effective dual-target drug candidates. nih.govnih.gov

Emerging Research Directions and Advanced Methodologies for Dual Ache/hca Inhibitors

Development and Application of Advanced In Vitro Models for Comprehensive Compound Evaluation

The evaluation of dual AChE/hCA inhibitors relies on a tiered approach of in vitro models that assess enzyme inhibition and cellular effects.

Standard biochemical assays form the foundation of the evaluation process. These include in vitro enzyme-based assays to determine the inhibitory potency (typically expressed as IC₅₀ or Kᵢ values) against purified AChE and hCA isoforms. researchgate.netnih.gov For instance, hCA isoenzymes for these assays are often purified from human erythrocytes using techniques like Sepharose-4B-L-Tyrosine-sulfanilamide affinity chromatography. researchgate.net

Beyond simple enzyme inhibition, cell-based assays provide a more physiologically relevant context. The human neuroblastoma cell line, SH-SY5Y, is frequently used to investigate the effects of these inhibitors on neuronal cells. bohrium.com Furthermore, advanced in vitro systems are being developed to better mimic the complex environment of the human body. These include microfluidic platforms that allow for precise control of the cellular microenvironment and high-capacity screening. cellectricon.com High-content imaging and analysis systems can be combined with these models to quantify morphological changes in neurons, such as neurite outgrowth or degeneration, providing deeper insights into the compound's mechanism of action. cellectricon.com

Integration of Artificial Intelligence and Machine Learning Methodologies in Inhibitor Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and optimization of novel inhibitors. researchgate.net These computational tools can rapidly screen vast chemical databases, containing millions of compounds, to identify potential AChE inhibitors. acs.org ML models are trained on large, well-annotated datasets to predict the binding affinity of molecules to a target enzyme. researchgate.netacs.org

For example, a machine learning model can be trained to predict the binding affinity of compounds from the ChEMBL database to AChE, with the most promising candidates then being synthesized and validated through in vitro enzyme assays. acs.org This hybrid approach significantly accelerates the discovery pipeline. acs.org Explainable AI (XAI) is an emerging area that helps to unveil the specific molecular features and fingerprints responsible for the inhibitory activity against targets like hCA I and hCA II. researchgate.net

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are integral to this process. acs.org Docking studies predict the binding mode of a ligand within the active site of an enzyme, providing insights that can guide the rational design of more potent and selective inhibitors. researchgate.netresearchgate.net MD simulations can further elucidate the dynamic interactions between the inhibitor and the enzyme over time. acs.org

Future Rational Design Principles and Methodologies for Next-Generation Multi-Target Ligands

The design of next-generation dual-target or multi-target ligands is guided by several key principles aimed at enhancing efficacy and selectivity. frontiersin.org A fundamental strategy involves the linkage of known pharmacophores—the essential molecular features for biological activity—of two different inhibitors into a single molecule. nih.gov For instance, the cholinesterase inhibitory part of a drug like donepezil (B133215) can be combined with a pharmacophore known to inhibit MAO-B to create a new dual-action compound. nih.gov

Another established strategy is the "tail approach," which involves appending chemical moieties (tails) to a primary scaffold, such as a sulfonamide group for CA inhibition. acs.org This method was initially used to modify properties like water solubility but has proven effective in achieving isoform-selective inhibition by exploiting structural differences in the active sites of various hCA isoforms. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.